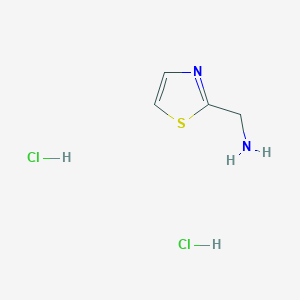

2-(Aminomethyl)thiazole Dihydrochloride

Übersicht

Beschreibung

2-(Aminomethyl)thiazole Dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N2S and a molecular weight of 187.09 g/mol It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)thiazole Dihydrochloride typically involves the reaction of thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)thiazole Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reagent

Building Block for Complex Molecules

2-(Aminomethyl)thiazole dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including substitution and oxidation reactions, leading to the formation of functionalized thiazole derivatives.

Reagent in Organic Chemistry

The compound acts as a reagent in several chemical reactions, contributing to the development of new materials and pharmaceuticals. Its versatility allows for modifications that can enhance biological activity or tailor properties for specific applications.

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. Studies have shown that certain thiazole derivatives can effectively inhibit the growth of various bacterial strains, including resistant pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

Anticancer Potential

this compound has been investigated for its anticancer properties. Several studies report its effectiveness against different cancer cell lines, such as glioblastoma and melanoma. For instance, specific thiazole derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis .

Medical Research

Neurological Disorders

The compound has been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease (AD). Research suggests that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in AD patients. By inhibiting AChE, these compounds may enhance cholinergic transmission, thereby improving cognitive functions .

Immunosuppressive Effects

Studies have also highlighted the immunosuppressive properties of 2-(aminomethyl)thiazole derivatives. These compounds can inhibit myeloid differentiation primary response gene 88 (MyD88), which plays a crucial role in immune responses. This action suggests potential applications in treating autoimmune diseases and transplant rejection .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is used to develop new drugs targeting various diseases due to its favorable pharmacokinetic properties. The compound's stability and low production costs make it an attractive candidate for further research and development .

Agrochemical Production

The compound is also being evaluated for use in agrochemicals, where it may serve as an active ingredient in pesticides or herbicides due to its biological activities against plant pathogens.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)thiazole Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminothiazole: A closely related compound with similar chemical properties and applications.

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride: Another derivative with potential biological activities.

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride: Used in various chemical and biological studies.

Uniqueness

2-(Aminomethyl)thiazole Dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

2-(Aminomethyl)thiazole dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique thiazole structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring potential therapeutic applications.

This compound is characterized by its thiazole ring, which consists of a five-membered heterocyclic structure containing sulfur and nitrogen. This compound is soluble in water due to its dihydrochloride form, which enhances its bioavailability for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells. The compound may inhibit the growth of tumor cells by interfering with key molecular targets involved in oncogenic signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its efficacy against bacteria and fungi, showing potential as an antimicrobial agent. For example, derivatives of thiazole compounds have demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms .

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazole derivatives, including this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics and modulation of mitochondrial function .

Case Studies

- Antimycobacterial Activity : A series of thiazole derivatives were synthesized and tested for their antimycobacterial properties. Compounds with structural modifications similar to 2-(Aminomethyl)thiazole showed promising results against Mycobacterium tuberculosis, suggesting that such modifications could enhance their efficacy .

- Antiplasmodial Activity : Another study explored the antiplasmodial effects of thiazole derivatives, where this compound was part of a larger series tested against Plasmodium falciparum. Results indicated that certain substitutions on the thiazole ring improved activity against malaria parasites.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. SAR studies indicate that specific functional groups attached to the thiazole ring can significantly enhance or diminish its biological effects. For instance, electron-withdrawing groups at certain positions have been associated with increased potency against microbial strains .

| Compound | Activity Type | Target Organism | Observations |

|---|---|---|---|

| This compound | Antimicrobial | Mycobacterium tuberculosis | Induced significant cell death |

| Anticancer | Cancer cell lines | Inhibited cell proliferation | |

| Antiplasmodial | Plasmodium falciparum | Effective against chloroquine-sensitive strains |

Eigenschaften

IUPAC Name |

1,3-thiazol-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-3-4-6-1-2-7-4;;/h1-2H,3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOAJLQMTFZXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661307 | |

| Record name | 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53332-78-8 | |

| Record name | 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.